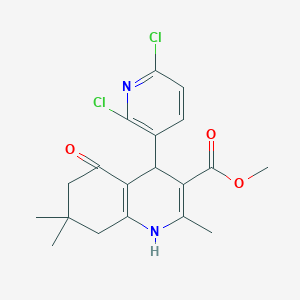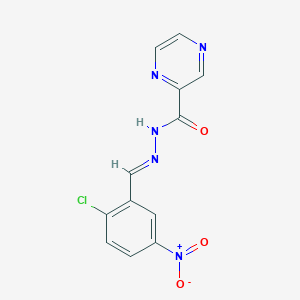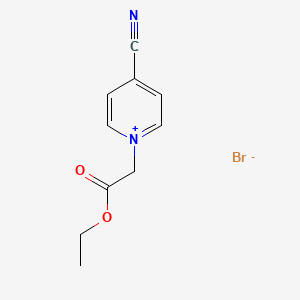
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.115 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a cyano group and an ethoxy-oxoethyl group. It is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide can be achieved through the reaction of 4-cyanopyridine with ethyl bromoacetate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyridine nitrogen to form the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the pyridinium ring can be involved in oxidation reactions.
Condensation Reactions: The ethoxy-oxoethyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while nucleophilic substitution can produce a variety of substituted pyridinium derivatives .
科学的研究の応用
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium ring can act as an electron-withdrawing group, enhancing the reactivity of the cyano and ethoxy-oxoethyl groups. This allows the compound to participate in a variety of chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- 3-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(1-naphthyl)-2-oxoethyl)pyridinium bromide
Uniqueness
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
特性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H11N2O2.BrH/c1-2-14-10(13)8-12-5-3-9(7-11)4-6-12;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |
InChIキー |
BPLZSPLYGICJPA-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



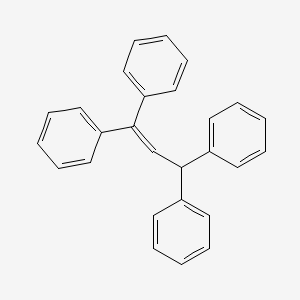
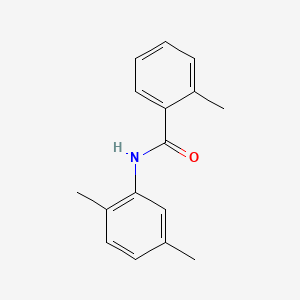
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
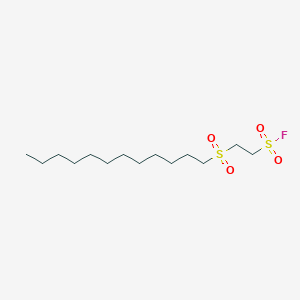
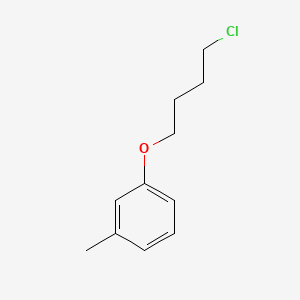
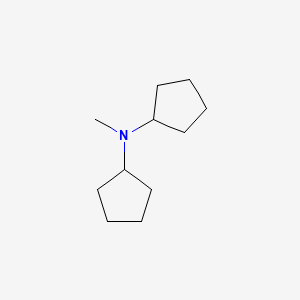

![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
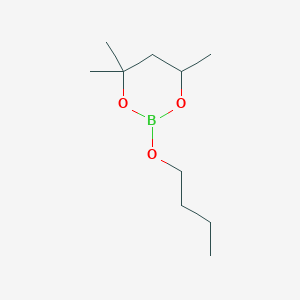
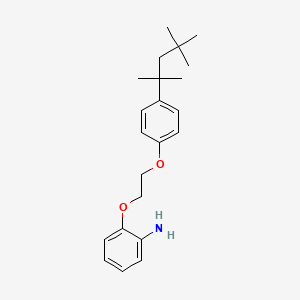
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
